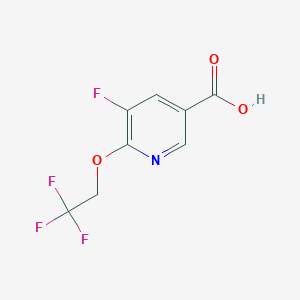

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

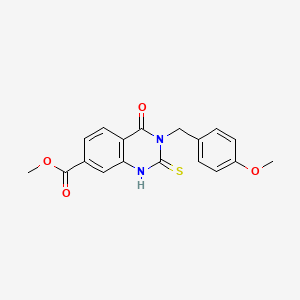

“5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid” is a chemical compound with the CAS Number: 1373863-09-2 . It is also known as “5-fluoro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid” and has a molecular weight of 239.13 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) . This code represents the molecular structure of the compound. For a visual representation of the molecule, it’s recommended to use software that can interpret InChI codes. Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 221.13 . It has a density of 1.4±0.1 g/cm3, a boiling point of 238.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound is also characterized by a molar refractivity of 40.5±0.4 cm3, a polar surface area of 46 Å2, and a molar volume of 148.0±5.0 cm3 .Aplicaciones Científicas De Investigación

Drug Delivery Systems

One study evaluated the fluorophilicity of a series of nicotinic acid esters, which are relevant to the design of prodrugs for fluorocarbon-based drug delivery systems. The study found that the fluorinated nicotinates, akin to 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid, exhibit varying degrees of partitioning into fluorinated phases, indicating their potential utility in designing drug delivery systems leveraging their fluorophilic properties (Ojogun et al., 2010).

Receptor Binding Studies

Another area of application is in receptor binding studies, where fluorinated analogues of nicotinic acid have been synthesized and evaluated for their affinity to nicotinic acetylcholine receptors. These studies are crucial for understanding how modifications to the nicotinic acid structure, such as fluorination, impact binding and activity at these receptors, informing the development of new therapeutic agents (Sutherland et al., 2003).

Synthesis of Complex Molecules

Furthermore, this compound serves as a precursor in the synthesis of complex molecules. For instance, it can be involved in the synthesis of novel herbicides, as demonstrated by the development of N-(arylmethoxy)-2-chloronicotinamides, highlighting the role of nicotinic acid derivatives in agricultural chemistry (Yu et al., 2021).

Safety and Hazards

“5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid” is classified as a skin sensitizer and can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fumes and wearing protective gloves, clothing, and eye/face protection . It’s recommended to handle the compound in a well-ventilated area or outdoors .

Propiedades

IUPAC Name |

5-fluoro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXNTAHLXSDDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

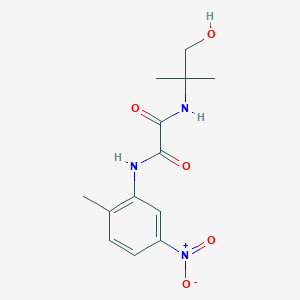

![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B2686468.png)

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2686469.png)

![7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)

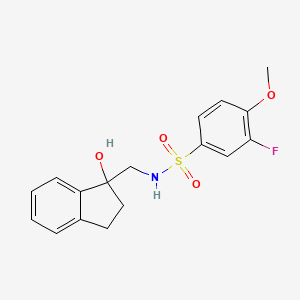

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)

![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)

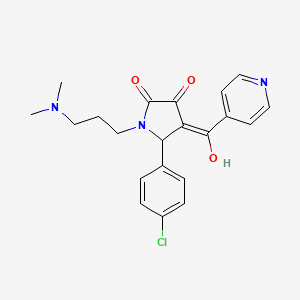

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)